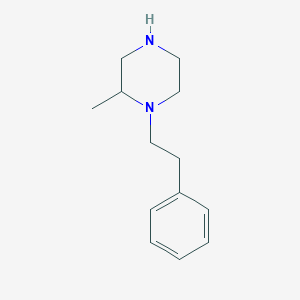

2-Methyl-1-(2-phenylethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-phenylethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-11-14-8-10-15(12)9-7-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBKALAREQBOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 1 2 Phenylethyl Piperazine and Analogous Structural Motifs

N-Alkylation Strategies for Piperazine (B1678402) Ring Functionalization

The most direct and widely employed approach for the synthesis of N-substituted piperazines involves the alkylation of the nitrogen atoms of the piperazine ring. Due to the presence of two secondary amine groups in piperazine and 2-methylpiperazine (B152721), controlling the degree of substitution to achieve mono-alkylation over di-alkylation can be a significant challenge. Several strategies have been developed to address this, ranging from direct alkylation under controlled conditions to the use of protecting groups.

Direct Nucleophilic Substitution with Alkyl Halides and Sulfonates

Direct N-alkylation via nucleophilic substitution is a classical and straightforward method for the formation of a carbon-nitrogen bond. This approach typically involves the reaction of a piperazine derivative with an alkyl halide (e.g., bromide or iodide) or an alkyl sulfonate (e.g., tosylate or mesylate) in the presence of a base. The base is necessary to neutralize the hydrohalic or sulfonic acid byproduct generated during the reaction.

In the context of synthesizing 2-Methyl-1-(2-phenylethyl)piperazine, this would involve the reaction of 2-methylpiperazine with a 2-phenylethyl halide, such as (2-bromoethyl)benzene. To favor mono-alkylation, an excess of the piperazine starting material is often used. This statistical control increases the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the already mono-alkylated product. The reaction is typically carried out in a suitable organic solvent, and the product can be isolated and purified using standard techniques like column chromatography.

A general procedure for the synthesis of 1-(2-phenylethyl)piperazine, a close analog, involves dissolving an excess of anhydrous piperazine in a solvent like tetrahydrofuran (B95107) (THF) and adding the alkyl halide dropwise under reflux conditions. nsf.gov After the reaction is complete, the excess piperazine is filtered off, and the product is isolated from the filtrate after an aqueous workup and purification. nsf.gov

Table 1: Representative Conditions for Direct N-Alkylation of Piperazines

| Piperazine Derivative | Alkylating Agent | Base | Solvent | Temperature | Yield |

| Piperazine (excess) | Benzyl (B1604629) chloride | - | Tetrahydrofuran | Reflux | 72% nsf.gov |

| Primary aromatic amines | 2-Chloroethanol | K₂CO₃ | Methanol | Room Temperature | 64-80% thieme-connect.de |

This table presents examples of direct N-alkylation reactions on piperazine and other amines, illustrating typical reagents and conditions.

Reductive Amination Pathways for N-Substitution

Reductive amination is a powerful and versatile method for the synthesis of amines, including N-substituted piperazines. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A key advantage of this method is its ability to avoid the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. nih.gov

For the synthesis of this compound, this pathway would involve the reaction of 2-methylpiperazine with phenylacetaldehyde. The initial condensation would form an iminium ion, which is then reduced to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the iminium ion over the starting carbonyl compound. The reaction is typically carried out in a chlorinated solvent such as dichloroethane or in an alcohol.

The general mechanism involves the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the iminium intermediate. The hydride reagent then delivers a hydride to the iminium carbon to yield the N-alkylated piperazine.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Tetrahydrofuran | Mild, selective for imines/enamines in the presence of aldehydes/ketones. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective at slightly acidic pH; requires careful handling due to the potential release of HCN. |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | More reactive; can reduce the starting aldehyde/ketone if conditions are not controlled. rsc.org |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, Ni) | Alcohols, Ethyl acetate | "Greener" approach; can sometimes lead to reduction of other functional groups. |

Palladium-Catalyzed Coupling Reactions for N-Arylation and N-Alkylation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. While traditionally used for N-arylation, modifications of these methods can also be applied to N-alkylation. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl or alkyl halide or sulfonate.

The synthesis of N-alkylated piperazines via this method offers advantages in terms of functional group tolerance and the ability to form bonds that may be challenging to create using traditional methods. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the alkyl halide, followed by coordination of the amine, and then reductive elimination to form the N-alkylated product and regenerate the catalyst.

While specific examples for the palladium-catalyzed synthesis of this compound are not extensively reported, the general methodology has been applied to a wide range of amine and alkyl halide substrates. chemrxiv.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

Mono-N-Substitution Techniques utilizing Piperazine-1-Cation or Protected Piperazine Intermediates

Achieving selective mono-N-substitution of symmetrical diamines like piperazine is a significant synthetic challenge due to the competing di-alkylation reaction. A common and effective strategy to overcome this is the use of a protecting group on one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose.

The synthesis begins with the mono-protection of 2-methylpiperazine. This is typically achieved by reacting 2-methylpiperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction yields a mixture of the starting material, the desired mono-Boc-protected product, and the di-Boc-protected byproduct, which can be separated by chromatography.

Once the mono-protected 1-Boc-2-methylpiperazine is isolated, the remaining free secondary amine can be selectively alkylated with a suitable electrophile, such as (2-bromoethyl)benzene, under standard N-alkylation conditions (e.g., using a base like potassium carbonate in a solvent like acetonitrile). nih.gov The final step involves the removal of the Boc protecting group, which is typically accomplished under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the desired mono-substituted product, this compound.

An alternative approach involves the in-situ formation of a piperazine monohydrohalide salt. The protonated nitrogen is less nucleophilic, thus favoring reaction at the free nitrogen.

De Novo Piperazine Ring Formation Approaches

In cases where the desired substitution pattern is not easily accessible through the functionalization of a pre-formed piperazine ring, a de novo synthesis, which involves the construction of the piperazine ring from acyclic precursors, can be an effective strategy.

Cyclization of Linear Diamine Precursors

The formation of the piperazine ring can be achieved through the cyclization of appropriately substituted linear diamine precursors. For the synthesis of this compound, a suitable precursor would need to contain the necessary carbon and nitrogen atoms in the correct arrangement to form the six-membered ring with the desired substituents.

One conceptual approach involves the double N-alkylation of a diamine with a di-electrophile. A more common method involves the intramolecular cyclization of a linear precursor containing two nitrogen atoms separated by a two-carbon unit, with one of the nitrogens also bearing a precursor to the other two-carbon unit of the ring.

For instance, the synthesis of 2-methylpiperazine itself can be achieved through the cyclization of N-(2-hydroxypropyl)ethylenediamine. chemrxiv.org In this process, the hydroxyl group is typically activated (e.g., by conversion to a leaving group like a tosylate or halide) or the reaction is carried out under conditions that promote dehydration and cyclization, such as heating with a catalyst. A proposed mechanism involves the intramolecular nucleophilic attack of the terminal amine onto the carbon bearing the activated hydroxyl group.

Another approach is the Dieckmann cyclization of a diester precursor, which after reduction and further modification can lead to the desired piperazine derivative.

Table 3: Precursors for De Novo Piperazine Synthesis

| Precursor | Cyclization Method | Resulting Piperazine |

| N-(2-hydroxypropyl)ethylenediamine | Photocatalytic cyclization | 2-Methylpiperazine chemrxiv.org |

| N-(2,3-dihydroxypropyl)ethylenediamine | Photocatalytic cyclization | Piperazine rsc.org |

| CH₂(NHR)CH₂CO₂R' + R''CHO | Multi-step sequence including cyclization | Substituted Piperazin-2,5-diones |

Asymmetric Hydrogenation of Pyrazines and Pyrazinium Salts for Chiral Piperazines

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. This strategy has been successfully applied to the synthesis of enantiomerically enriched piperazines through the reduction of prochiral pyrazine (B50134) precursors. mdpi.comorganic-chemistry.org

One effective approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazines that contain a tautomeric hydroxyl group, such as pyrazin-2-ols. nih.govnih.govnih.govcrossref.org This reaction provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These piperazin-2-one (B30754) products can then be conveniently reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding chiral piperazines without any loss of optical purity. nih.govcrossref.org

Another powerful variant is the hydrogenation of pyrazines that have been activated by conversion into pyrazinium salts. mdpi.com Simple alkyl halides can be used to activate the pyrazine ring, making it susceptible to hydrogenation under mild conditions. Iridium catalysts, in combination with chiral phosphine ligands, have proven highly effective for this transformation. This method has been used to synthesize a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with high enantiomeric excess (up to 96% ee). mdpi.com The practicality of this method is demonstrated by its scalability and application in the concise synthesis of drug molecules. mdpi.com The asymmetric hydrogenation of tetrahydropyrazines has also been shown to be an efficient route for establishing absolute stereochemistry in key intermediates for pharmaceuticals. rsc.org

Table 2: Asymmetric Hydrogenation for Chiral Piperazine Synthesis This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Substituted Pyrazin-2-ol | Pd(TFA)₂ / (S)-SEGPHOS | Chiral Piperazin-2-one | 93 | 90 | nih.gov |

| 2-Phenylpyrazine | [Ir(cod)Cl]₂ / (S,S)-f-spiroPhos / I₂ | Chiral 2-Phenylpiperazine | >99 | 95 | mdpi.com |

| 2,5-Dimethylpyrazine | [Ir(cod)Cl]₂ / (S,S)-f-spiroPhos / I₂ | Chiral cis-2,5-Dimethylpiperazine | >99 | 96 | mdpi.com |

| Tetrahydropyrazine intermediate | [Rh(COD)Cl]₂ / (R,R)-Et-DuPhos | Chiral Piperazine | N/A | >99 | rsc.org |

Modular Synthesis via Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions that form the piperazine ring in a modular fashion from simple building blocks offer significant advantages in terms of efficiency and diversity. Palladium-catalyzed cyclization reactions are particularly prominent in this area. iitm.ac.in

A novel method for the modular synthesis of highly substituted piperazines involves a palladium-catalyzed decarboxylative cyclization. This process couples a propargyl unit with various diamine components. iitm.ac.in The reaction proceeds under mild conditions and tolerates significant structural modifications in both the bis-nucleophile (the diamine) and the propargyl carbonate, providing access to a wide range of piperazine and piperazinone products in good to excellent yields with high regio- and stereochemical control. iitm.ac.in

Another powerful strategy is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. nih.govnih.gov This reaction serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. The required aminoalkene substrates can be prepared efficiently from readily available amino acids. The subsequent cyclization proceeds with high diastereoselectivity, favoring the formation of trans-2,6-disubstituted piperazines. nih.govnih.gov This method is superior to many previous approaches as it offers shorter reaction sequences and higher stereoselectivity. nih.gov Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides also provides an effective route to tetrahydropyrazines, which can be subsequently reduced to piperazine scaffolds. chemicalbook.com

Stereoselective Synthesis and Chiral Induction in Piperazine Derivatives

The biological function of piperazine-containing molecules is often dictated by their three-dimensional structure. Therefore, the development of synthetic methods that allow for precise control over stereochemistry is of paramount importance.

Direct functionalization at the carbon atoms of the piperazine ring, particularly in an enantioselective manner, has been a significant challenge. nih.govclockss.org Several modern methodologies have emerged to address this.

One notable method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. acs.orgrsc.org These intermediates can be readily reduced to the corresponding α-substituted piperazines, providing access to novel, stereochemically rich scaffolds for medicinal chemistry. acs.orgrsc.org

Another powerful approach is the direct asymmetric lithiation-trapping of an N-Boc protected piperazine. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the deprotonation at one of the α-carbons enantioselectively. The resulting chiral organolithium intermediate is then trapped with an electrophile to install the desired substituent. Interestingly, the yield and enantioselectivity of this reaction can be highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom. This strategy has been successfully applied to the synthesis of enantiopure intermediates for complex molecules like Indinavir.

For piperazines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Several strategies have been developed to synthesize multi-substituted piperazines as single diastereomers.

The palladium-catalyzed intramolecular hydroamination mentioned earlier is a prime example of a highly diastereoselective reaction, yielding trans-2,6-disubstituted piperazines with excellent selectivity. nih.govnih.gov X-ray crystallography has confirmed the trans stereochemistry of the products. nih.gov Similarly, a catalytic [3+3] annulation reaction of 3-aminooxetanes, using a cooperative indium/diphenyl phosphate (B84403) catalyst system, produces 1,4-diaryl-2,5-bis(hydroxymethyl)piperazines with excellent diastereoselectivity.

For 2,3-disubstituted piperazines, a key strategy involves the diastereoselective nucleophilic addition of a trifluoromethyl group (using the Ruppert-Prakash reagent, TMSCF₃) to a chiral α-amino sulfinylimine. This provides access to stereochemically defined cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. An intermolecular aza-Michael reaction followed by an intramolecular Sₙ2 ring closure has also been developed to generate enantiopure 3-substituted piperazine-2-acetic acid esters from chiral 1,2-diamines. mdpi.com

Achieving stereochemical control for a specific molecule like this compound requires a synthetic plan that can independently or sequentially establish the stereocenter at the C-2 position and manage the substitution at the N-1 position. While a direct, one-pot stereoselective synthesis for this exact compound is not prominently documented, its construction can be envisioned by combining established methodologies for analogous structures.

Stereocontrol at the 2-Methyl Position: The primary challenge is the enantioselective introduction of the methyl group at the C-2 position. Several methods are available for synthesizing chiral 2-methylpiperazine. researchgate.net

Synthesis from Chiral Starting Materials: A common approach is to start from a chiral precursor, such as (S)- or (R)-alanine. nih.gov The amino acid can be converted into a chiral 1,2-diamine, which is then used to construct the piperazine ring, for instance, via an aza-Michael addition/cyclization sequence. chemicalbook.com

Asymmetric Synthesis: An enantiospecific triflate alkylation or an intramolecular Mitsunobu reaction can be used as the key bond-forming step to set the required stereochemistry in 2-methylated piperazines. researchgate.net

Photocatalysis: A novel method involves the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor-zeolite composite catalysts to produce 2-methylpiperazine, although this reported method does not impart enantioselectivity. nih.gov

Introduction of the Phenylethyl Group: Once the chiral 2-methylpiperazine is obtained, the (2-phenylethyl) group can be introduced at the N-1 position. This is typically achieved via a standard N-alkylation reaction. For instance, reacting enantiopure 2-methylpiperazine with a phenylethyl halide, such as (2-bromoethyl)benzene, in the presence of a base, would yield the target compound. acs.org Since this reaction does not involve the chiral center, the stereochemical integrity at the C-2 position would be maintained.

A plausible synthetic route would therefore be a two-stage process: first, the synthesis of enantiomerically pure (R)- or (S)-2-methylpiperazine using an established method, likely starting from a chiral amino acid. This would be followed by the selective N-alkylation with a suitable phenylethyl electrophile to furnish the final target molecule, (R)- or (S)-2-Methyl-1-(2-phenylethyl)piperazine.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of the 2 Methyl 1 2 Phenylethyl Piperazine Scaffold

Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring is characterized by two secondary amine functionalities, which are the primary centers of reactivity. The presence of a methyl group at the 2-position and a phenylethyl group at the 1-position introduces steric and electronic asymmetry, which significantly influences the outcome of reactions at the nitrogen atoms.

Mechanisms of Nucleophilic Acylation and Alkylation Reactions

The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo acylation and alkylation reactions.

Nucleophilic Acylation: This reaction typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the piperazine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This is followed by the elimination of a leaving group to form the N-acylated product. The reaction is often carried out in the presence of a base to neutralize the acid generated.

Nucleophilic Alkylation: The alkylation of the piperazine nitrogen occurs via an S_N2 mechanism, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The reaction rate is influenced by the nature of the alkylating agent and the reaction conditions. The use of a base is also common in these reactions to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity. In the context of piperazines, mono-alkylation can be challenging to achieve selectively due to the potential for di-alkylation. researchgate.net

Insights into Chemo- and Regioselectivity in N-Substitutions

The non-equivalent nature of the two nitrogen atoms in 2-Methyl-1-(2-phenylethyl)piperazine is a key factor in determining the chemo- and regioselectivity of N-substitution reactions. The nitrogen at the 1-position is a tertiary amine due to the phenylethyl substituent, while the nitrogen at the 4-position is a secondary amine.

Chemoselectivity: In reactions involving electrophiles, the secondary amine at the 4-position is generally more reactive than the tertiary amine at the 1-position. This is due to the greater steric hindrance around the N1 atom, which is substituted with a bulky phenylethyl group. Therefore, reactions such as acylation and alkylation are expected to occur preferentially at the N4 position.

Regioselectivity: The methyl group at the 2-position further influences the regioselectivity by creating a more sterically hindered environment on one side of the piperazine ring. While the primary site of reaction is the N4 nitrogen, the approach of the electrophile may be influenced by the orientation of the methyl group.

| Reaction Type | Preferred Nitrogen for Substitution | Rationale |

| Acylation | N4 | Less steric hindrance compared to N1. |

| Alkylation | N4 | Less steric hindrance and higher nucleophilicity of the secondary amine. |

Transformations Involving the Phenylethyl Moiety

The phenylethyl group attached to the piperazine ring offers additional sites for chemical modification, namely the aromatic phenyl ring and the ethylene (B1197577) linker.

Aromatic Reactivity of the Phenyl Group

The phenyl group of the phenylethyl moiety can undergo electrophilic aromatic substitution reactions. The nature of the substituent on the ring (the ethylpiperazine group) will direct incoming electrophiles. The ethylpiperazine group is an activating group and will direct electrophilic substitution to the ortho and para positions of the phenyl ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

| Reaction | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro substituted derivatives |

| Halogenation | Br₂, FeBr₃ | ortho- and para-bromo substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl substituted derivatives |

Chemical Modifications at the Ethylene Linker

The ethylene linker connecting the phenyl group to the piperazine ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can be a site for chemical modification. For instance, oxidation reactions could potentially lead to the formation of a carbonyl group at the benzylic position, although this would require harsh conditions that might also affect other parts of the molecule. Radical-mediated reactions could also be envisioned to introduce functionality at the ethylene linker.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its multiple functional groups, allows for the possibility of intramolecular reactions, leading to the formation of new ring systems.

Intramolecular Cyclization: If a suitable electrophilic center is introduced into the molecule, for example, through modification of the phenylethyl group, an intramolecular cyclization could occur. For instance, if the ethylene linker is oxidized to a carboxylic acid, an intramolecular amidation with the N4 nitrogen of the piperazine ring could lead to the formation of a bicyclic lactam. The regioselectivity of such cyclizations would be influenced by the relative stability of the resulting ring systems. nih.govresearchgate.net

Oxidative and Reductive Chemical Transformations of the Core Structure

The piperazine ring is a common motif in medicinal chemistry, often utilized to connect different parts of a molecule or to fine-tune its physicochemical properties. nih.gov Consequently, the metabolic fate and potential chemical transformations of piperazine-containing drugs have been subjects of considerable study. These studies, primarily focusing on metabolic pathways, offer significant insight into the potential oxidative transformations of the this compound scaffold. Reductive transformations are less commonly studied in a metabolic context but are well-established in synthetic chemistry for the formation and modification of the piperazine ring.

Oxidative Transformations

The nitrogen atoms and adjacent carbon atoms of the piperazine ring, as well as the phenylethyl substituent, are susceptible to oxidative modification. These transformations are frequently mediated by cytochrome P450 (CYP) enzymes in biological systems but can also be achieved using standard laboratory oxidizing agents. researchgate.netnih.gov

Key potential oxidative pathways include:

N-Dealkylation: This is a major metabolic route for many N-alkylated piperazine derivatives. researchgate.netnih.gov For this compound, the phenylethyl group attached to the N1 position is a likely site for oxidative removal, a process often catalyzed by CYP3A4. researchgate.netnih.gov This transformation would yield 2-methylpiperazine (B152721) and phenylacetaldehyde. Mechanistically, this process involves the hydroxylation of the carbon atom alpha to the nitrogen, followed by spontaneous decomposition to the dealkylated amine and the corresponding aldehyde. nih.gov

N-Oxidation: The tertiary nitrogen atom (N1) can be oxidized to form an N-oxide. This reaction is typically catalyzed by flavin-containing monooxygenases (FMOs). nih.gov The resulting N-oxide is a more polar derivative.

Hydroxylation: Aromatic hydroxylation of the phenyl ring on the phenylethyl group is a probable transformation, often mediated by CYP2D6. nih.gov This would introduce a hydroxyl group onto the aromatic ring, typically at the para position. Additionally, aliphatic hydroxylation could occur on the ethyl linker or the methyl group.

Dehydrogenation: The piperazine ring itself can undergo dehydrogenation. For instance, the antipsychotic drug aripiprazole, which contains a piperazine moiety, is metabolized to dehydroaripiprazole. researchgate.net This suggests the potential for the formation of a double bond within the this compound ring, leading to a dihydropyrazine (B8608421) derivative.

Ring Oxidation/Lactam Formation: Oxidation at the carbon atoms adjacent to the nitrogen atoms can lead to the formation of a lactam (an amide within a cyclic structure). In the case of piperazine, this can lead to piperazin-2-one (B30754) derivatives. Further oxidation can result in the formation of piperazine-2,5-diones. mdpi.com

Oxidative Ring Cleavage: Under specific enzymatic conditions, the piperazine ring can be cleaved. For example, an α-KG-dependent nonheme iron dioxygenase has been shown to cleave the piperazine ring in the biosynthesis of certain natural products. researchgate.net

Interactive Data Table: Plausible Oxidative Transformations

| Transformation Type | Substrate | Potential Reagents/Conditions | Plausible Product(s) | Citation |

| N-Dealkylation | This compound | CYP3A4 (in vivo); Chemical oxidants | 2-Methylpiperazine, Phenylacetaldehyde | researchgate.netnih.govnih.gov |

| N-Oxidation | This compound | FMOs (in vivo); m-CPBA, H₂O₂ | This compound-1-oxide | nih.govnih.gov |

| Aromatic Hydroxylation | This compound | CYP2D6 (in vivo) | 1-(2-(4-Hydroxyphenyl)ethyl)-2-methylpiperazine | nih.gov |

| Dehydrogenation | This compound | CYP enzymes (in vivo) | Dihydropyrazine derivative | researchgate.net |

| Ring Oxidation | This compound | Strong oxidants (e.g., KMnO₄) | 1-(2-Phenylethyl)-2-methylpiperazin-x-one | mdpi.com |

Reductive Transformations

The saturated piperazine ring is generally stable under many reductive conditions, which is why reductive amination is a common method for its N-alkylation. nih.gov However, specific types of reductive transformations are relevant, particularly in the context of synthesis or the conversion of oxidized derivatives back to the saturated scaffold.

Key potential reductive pathways include:

Reduction of Oxidized Derivatives: If the piperazine ring is oxidized to a pyrazine (B50134) or dihydropyrazine, it can be reduced back to a piperazine. Catalytic hydrogenation (e.g., using H₂ over Pd/C or PtO₂) is a common method for this transformation. rsc.orgmdpi.com Similarly, any lactam or diketopiperazine derivatives formed through oxidation could be reduced to the corresponding piperazine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reductive Ring Opening: While the piperazine ring is generally stable, under specific conditions, such as the cleavage of related structures like 1,4-diazabicyclo[2.2.2]octane (DABCO), ring opening can occur to yield piperazine derivatives. rsc.org

Reductive Cyclization to Form the Scaffold: In a synthetic context, the piperazine ring itself can be formed through reductive processes. For example, the catalytic reductive cyclization of dioximes derived from primary amines is a method for constructing the piperazine scaffold. mdpi.comresearchgate.net This highlights the stability of the ring once formed under these reductive conditions.

Interactive Data Table: Plausible Reductive Transformations

| Transformation Type | Substrate | Potential Reagents/Conditions | Plausible Product(s) | Citation |

| Reduction of Pyrazine | 1-(2-Phenylethyl)-2-methylpyrazine | H₂, Pd/C; NaBH₄ | This compound | rsc.org |

| Reduction of Lactam | 1-(2-Phenylethyl)-2-methylpiperazin-3-one | LiAlH₄, BH₃ | This compound | rsc.org |

| Reductive Amination (Synthesis) | 2-Methylpiperazine + Phenylacetaldehyde | NaBH(OAc)₃, NaBH₃CN | This compound | nih.gov |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific experimental data for 2-Methyl-1-(2-phenylethyl)piperazine is not widely published, a detailed analysis can be predicted based on the known spectral data of its constituent fragments, such as 2-methylpiperazine (B152721) and 1-phenylethylpiperazine derivatives.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. The phenylethyl group would exhibit signals in the aromatic region (around 7.2-7.3 ppm) for the phenyl ring protons and two methylene (B1212753) triplets in the aliphatic region. The piperazine (B1678402) ring protons would show complex multiplets, further complicated by the methyl group at the C2 position. The methyl group itself would appear as a doublet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The phenyl ring carbons would produce signals in the aromatic region (~126-140 ppm). The aliphatic carbons of the phenylethyl chain and the piperazine ring, including the methyl carbon, would appear at higher field strengths.

The following tables outline the predicted chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.35 | Multiplet |

| Methylene (-CH₂-Ph) | ~2.85 | Triplet |

| Methylene (-N-CH₂-) | ~2.65 | Triplet |

| Piperazine Ring (-CH₂) | 2.40 - 3.10 | Multiplet |

| Piperazine Ring (-CH-CH₃) | ~2.95 | Multiplet |

| Piperazine Ring (N-H) | 1.5 - 2.5 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl (quaternary) | ~140 |

| Phenyl (CH) | 126 - 129 |

| Methylene (-N-CH₂-) | ~60 |

| Piperazine (C-N next to phenylethyl) | ~54 |

| Piperazine (C-N next to H) | ~46 |

| Piperazine (CH-CH₃) | ~52 |

| Methylene (-CH₂-Ph) | ~34 |

To unambiguously assign the predicted signals and determine the compound's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would confirm the connectivity within the phenylethyl chain and trace the coupling network through the piperazine ring, linking the methyl protons to the adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s), as outlined in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which is crucial for determining the stereochemistry, such as the relative orientation of the methyl group and the phenylethyl substituent on the piperazine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₂₀N₂), the molecular weight is 204.31 g/mol .

In an MS experiment, the molecule would be ionized to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ at m/z 205. This ion is energetically unstable and breaks down into smaller, characteristic fragment ions. The fragmentation of piperazine derivatives is well-documented and typically involves cleavage of the bonds within the piperazine ring and cleavage of the substituent bonds. researchgate.netxml-journal.net

Key predicted fragmentation pathways for this compound include:

Benzylic cleavage: Loss of a benzyl (B1604629) radical (C₇H₇•) is less likely than the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is a very common fragment for compounds containing a phenylethyl group.

Cleavage of the piperazine ring: The piperazine ring can fragment in several ways, often leading to characteristic ions by breaking the C-N bonds. xml-journal.net

Loss of the phenylethyl group: Cleavage of the bond between the piperazine nitrogen and the ethyl group would result in a fragment corresponding to the 2-methylpiperazine cation.

Predicted Key Mass Fragments

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 205 | [M+H]⁺ | Protonated Molecular Ion |

| 113 | [C₇H₁₃N₂]⁺ | Cleavage of the phenylethyl group, leaving a protonated 2-methyl-1-vinylpiperazine fragment |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

| 99 | [C₅H₁₁N₂]⁺ | 2-Methylpiperazine fragment ion |

| 91 | [C₇H₇]⁺ | Tropylium cation (rearrangement and cleavage) |

| 70 | [C₄H₈N]⁺ | Common piperazine ring fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

C-H vibrations: The spectrum would show distinct C-H stretching vibrations for the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic sp³ hybridized carbons of the ethyl and piperazine moieties (below 3000 cm⁻¹). researcher.life

N-H vibration: The secondary amine in the piperazine ring (at position 4) would exhibit a characteristic N-H stretching vibration around 3300-3500 cm⁻¹. researcher.life

C=C vibrations: Aromatic C=C stretching bands from the phenyl ring would appear in the 1450-1600 cm⁻¹ region.

C-N vibrations: C-N stretching vibrations for the aliphatic amine would be visible in the 1020-1250 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bending and stretching vibrations unique to the molecule, serving as a "fingerprint" for identification.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine (Piperazine) |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2800 - 3000 | C-H Stretch | Aliphatic (Ethyl, Piperazine, Methyl) |

| 1580 - 1610 | C=C Stretch | Aromatic Ring |

| 1450 - 1495 | C=C Stretch | Aromatic Ring |

| 1440 - 1470 | C-H Bend | Aliphatic |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the definitive method for determining the precise solid-state molecular structure, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound has not been reported, extensive studies on related piperazine derivatives provide a clear and consistent picture of its likely architecture. researchgate.netnih.govnih.gov

The analysis would confirm the connectivity established by NMR and MS. Crucially, it would reveal the three-dimensional arrangement of the atoms, including the conformation of the piperazine ring and the orientation of its substituents.

The six-membered piperazine ring is not planar and, similar to cyclohexane, adopts a puckered conformation to relieve ring strain.

Chair Conformation: The lowest energy conformation for the piperazine ring is overwhelmingly the chair form. nih.govmdpi.com This is characterized by having atoms at positions 1 and 4 out of the plane defined by the other four atoms, on opposite sides.

Substituent Positions: In the chair conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. Research on 2-substituted piperazines indicates a preference for the substituent to adopt an axial position to minimize steric interactions. nih.gov Therefore, the methyl group at the C2 position in this compound is predicted to favor an axial orientation.

Phenylethyl Group Conformation: The phenylethyl side chain is flexible due to rotation around its single bonds. X-ray studies on similar compounds show that such chains typically adopt a staggered (anti-periplanar) conformation to minimize torsional strain. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 2 Phenylethyl Piperazine and Its Analogs

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in elucidating the fundamental characteristics of 2-Methyl-1-(2-phenylethyl)piperazine. These investigations offer a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electron density, which are crucial determinants of its physical and chemical behavior.

Geometry Optimization and Conformational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. For this compound, this process involves calculating the potential energy of various spatial arrangements of its atoms and identifying the conformation with the minimum energy.

A systematic conformational search and subsequent geometry optimization, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can identify the global minimum energy structure. researchgate.net The relative energies of different conformers can be calculated to determine their population at a given temperature. For instance, the equatorial orientation of the bulky phenylethyl group is generally favored to minimize steric hindrance. The flexibility of the ethyl linker also contributes to the conformational diversity, with different staggered conformations being possible.

Below are representative data tables for the optimized geometric parameters of the most stable conformer of this compound, as would be predicted from DFT calculations.

Table 1: Selected Optimized Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | 1.39 |

| C7 | N1 | 1.47 |

| N1 | C8 | 1.46 |

| C8 | C9 | 1.53 |

| N2 | C10 | 1.46 |

Table 2: Selected Optimized Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C2 | C1 | C6 | 120.0 |

| C7 | N1 | C8 | 112.5 |

| N1 | C8 | C9 | 110.0 |

| C10 | N2 | C11 | 109.8 |

Table 3: Selected Optimized Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C6 | C1 | C7 | N1 | -178.5 |

| C1 | C7 | N1 | C8 | 179.0 |

| C7 | N1 | C8 | C9 | 65.0 |

| N1 | C8 | C9 | N2 | -58.0 |

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is mapped onto the electron density surface, with different colors representing varying potential values.

For this compound, the MEP surface would highlight regions of negative potential (typically colored red) and positive potential (typically colored blue). The regions of most negative potential are expected to be located around the nitrogen atoms of the piperazine (B1678402) ring, indicating their nucleophilic character and propensity to act as proton acceptors. The aromatic phenyl ring would exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons. Conversely, the hydrogen atoms, particularly those attached to the piperazine ring, would show regions of positive potential, making them susceptible to interaction with nucleophiles.

Analysis of Noncovalent Interactions within Molecular Assemblies

Noncovalent interactions play a crucial role in determining the supramolecular structure and properties of molecular crystals and biological systems. For this compound, these interactions govern how individual molecules pack in the solid state and interact with other molecules.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density to characterize chemical bonding and noncovalent interactions. acs.org This analysis identifies bond critical points (BCPs) in the electron density, which are indicative of an interaction between two atoms. The properties of the electron density at these BCPs, such as its value (ρ) and the Laplacian of the electron density (∇²ρ), reveal the nature of the interaction.

In a molecular assembly of this compound, QTAIM analysis would likely reveal various intramolecular and intermolecular hydrogen bonds, such as C-H···N and C-H···π interactions. For a C-H···N hydrogen bond, a BCP would be found between a hydrogen atom and a nitrogen atom of a neighboring molecule. The values of ρ and ∇²ρ at this BCP would be characteristic of a weak, closed-shell interaction. Similarly, C-H···π interactions between a hydrogen atom and the phenyl ring of another molecule would also be identifiable.

Table 4: Representative QTAIM Data for Intermolecular Interactions

| Interaction | ρ (au) | ∇²ρ (au) |

|---|---|---|

| C-H···N | 0.015 | +0.025 |

Noncovalent Interaction Plots (NCIPLOT)

Noncovalent Interaction Plots (NCIPLOT) are a visualization method that complements QTAIM by providing a graphical representation of noncovalent interactions in three-dimensional space. This technique plots the reduced density gradient (RDG) against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density.

An NCIPLOT analysis of a dimer or a crystal structure of this compound would show surfaces corresponding to different types of noncovalent interactions. Large, low-density surfaces, typically colored green, would indicate weak van der Waals interactions. Smaller, disc-shaped surfaces between a hydrogen donor and an acceptor, colored blue for strong attractive interactions (like hydrogen bonds) or red for strong repulsive interactions (steric clashes), would also be visible. This visualization would provide a clear and intuitive picture of the stabilizing and destabilizing noncovalent forces within the molecular assembly.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of this compound. Theoretical studies can elucidate the step-by-step process of a reaction, identify intermediate structures, and calculate the energy barriers associated with transition states.

The synthesis of this compound typically involves the N-alkylation of 2-methylpiperazine (B152721) with a phenylethylating agent, such as 2-phenylethyl bromide. google.com Theoretical modeling of this reaction would involve locating the transition state structure for the nucleophilic substitution reaction. The geometry of the transition state would show the partial formation of the new C-N bond and the partial breaking of the C-Br bond.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methylpiperazine |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound and its analogs. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the transitions between them, which are crucial for understanding their interaction with biological targets.

The conformational flexibility of this compound arises from the piperazine ring puckering, the rotation around the C-N bond connecting the phenylethyl group, and the orientation of the methyl group. MD simulations, governed by a force field that describes the interatomic forces, can map the potential energy surface of the molecule, identifying low-energy, stable conformations.

Conformational Preferences of the Piperazine Ring

The piperazine ring typically adopts a chair conformation to minimize steric strain. For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Computational studies on related 1-acyl and 1-aryl 2-substituted piperazines have indicated a general preference for the axial conformation of the substituent at the 2-position. nih.gov This preference can be influenced by various factors, including steric hindrance and intramolecular interactions. In the case of this compound, the interplay between the equatorial phenylethyl group at the 1-position and the methyl group at the 2-position will dictate the favored chair conformation.

Influence of the N-(2-phenylethyl) Substituent

Solvent Effects on Conformational Dynamics

The surrounding environment, particularly the solvent, can significantly impact the conformational preferences of a molecule. MD simulations can explicitly model solvent molecules, allowing for the study of solute-solvent interactions. A study on piperazine and piperidine (B6355638) analogs of GBR12909, which also feature a flexible side chain, investigated the effect of an implicit aqueous solvent model on the conformational potential energy surface. njit.edu The findings suggested that for those analogs, solvation did not dramatically alter the locations of the conformational minima, although in some cases, it led to a narrowing of the accessible torsional angle space. njit.edu For this compound, explicit solvent MD simulations would be necessary to fully capture the influence of water molecules on its conformational ensemble, particularly the hydration of the nitrogen atoms.

Illustrative Data from Molecular Dynamics Studies of Analogs

While specific MD simulation data for this compound is not publicly available, data from analogous structures can provide insights into the expected conformational parameters. The following tables illustrate the type of data that can be obtained from such simulations.

Table 1: Representative Dihedral Angles for Key Torsions in a Phenylethylpiperazine Analog

This table showcases typical dihedral angles that define the conformation of the phenylethyl side chain relative to the piperazine ring, as would be determined from clustering analysis of an MD trajectory.

| Dihedral Angle | Definition (Atom Types) | Representative Value (degrees) |

| τ1 | C(ar)-C(ar)-C(α)-C(β) | 180 (anti) |

| τ2 | C(ar)-C(α)-C(β)-N(pip) | 60 (gauche) |

| τ3 | C(α)-C(β)-N(pip)-C(pip) | 180 (anti) |

Note: The values are illustrative and based on common conformational preferences in similar chemical motifs.

Table 2: Calculated Rotational and Inversion Energy Barriers for Substituted Piperazine Analogs

This table presents activation energy barriers for conformational changes in N-substituted piperazines, determined from temperature-dependent NMR studies and computational modeling. rsc.org These values are indicative of the energy required for interconversion between different conformers.

| Process | Substituent Type | Activation Energy (ΔG‡) (kJ/mol) |

| Amide Bond Rotation | N-Benzoyl | 56 - 80 |

| Piperazine Ring Inversion | Unsymmetrically N,N'-disubstituted | ~67 |

Note: These values are for N-acyl piperazine analogs and provide a reference for the energy scales of conformational transitions in the piperazine ring.

Derivatization Pathways and Functional Group Interconversions of the 2 Methyl 1 2 Phenylethyl Piperazine Scaffold

Further Functionalization of the Piperazine (B1678402) Ring System

The piperazine ring is a common motif in medicinal chemistry, and methods for its functionalization are well-established. mdpi.comnih.gov For the 2-Methyl-1-(2-phenylethyl)piperazine scaffold, the primary sites for reaction are the secondary amine at position 4 and the carbon atoms of the ring itself.

Selective N-Alkylation and N-Acylation Reactions

The presence of a secondary amine in the piperazine ring provides a straightforward handle for introducing a wide variety of substituents via N-alkylation and N-acylation reactions. These reactions typically proceed with high selectivity at the less sterically hindered nitrogen atom.

N-Alkylation: This reaction involves the treatment of the piperazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) or other alkylating agents in the presence of a base to neutralize the resulting acid. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing N-alkyl groups. nih.govresearchgate.net

N-Acylation: The introduction of acyl groups is readily achieved by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). These reactions are typically robust and high-yielding, affording stable amide products. rsc.org

The table below illustrates potential reagents for the selective functionalization of the N-H position of the this compound scaffold.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

| N-Alkylation | Alkyl Halide | Benzyl (B1604629) Bromide | N-Benzyl |

| Aldehyde (Reductive Amination) | Formaldehyde | N-Methyl | |

| N-Acylation | Acyl Chloride | Acetyl Chloride | N-Acetyl |

| Carboxylic Acid (Coupling) | Benzoic Acid | N-Benzoyl | |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl Chloride | N-Tosyl |

| N-Arylation | Aryl Halide (Buchwald-Hartwig) | Bromobenzene | N-Phenyl |

Direct C-H Functionalization of the Piperazine Core

While derivatization of the nitrogen atoms is common, direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring represents a more advanced strategy for introducing structural diversity. mdpi.comencyclopedia.pub This approach is attractive as it avoids pre-functionalization steps and allows for the introduction of substituents at positions that are not accessible through traditional methods. encyclopedia.pubnsf.gov

However, the C-H functionalization of piperazines presents unique challenges. The presence of two nitrogen atoms can lead to side reactions or inhibit the reactivity of catalytic systems that are effective for other heterocycles like piperidines. mdpi.comencyclopedia.pub Despite these difficulties, significant progress has been made, particularly through methods such as:

Transition-metal-catalyzed C-H activation: These methods often employ palladium, rhodium, or ruthenium catalysts to direct the functionalization of C-H bonds, typically at the α-carbon position relative to a nitrogen atom. nih.govnih.gov

Photoredox catalysis: This approach uses light to generate radical intermediates under mild conditions, enabling the coupling of the piperazine core with various partners, including aryl groups. mdpi.comnih.gov

For the this compound scaffold, C-H functionalization could theoretically occur at several positions on the piperazine ring. The regioselectivity would be influenced by the electronic and steric effects of the existing methyl and phenylethyl substituents.

Annulation and Formation of Fused Heterocyclic Systems

Annulation reactions involve the construction of a new ring fused to an existing one. Using the this compound scaffold as a starting material, it is possible to construct a variety of fused polycyclic heterocyclic systems. nih.gov These reactions can utilize the existing nitrogen atoms and adjacent carbon atoms as points of attachment for the new ring.

Common strategies for annulation on a piperazine core include:

Condensation reactions: Reacting the diamine functionality (or a derivative) with bifunctional electrophiles can lead to the formation of a new fused ring. For instance, reaction with a 1,2-dicarbonyl compound could yield a fused pyrazine (B50134) ring.

Cyclization involving C-H activation: Intramolecular reactions that functionalize a C-H bond and a neighboring N-H bond in a single cascade can create fused systems. nih.gov

Pictet-Spengler type reactions: If a suitable tether is installed on one of the piperazine nitrogens, an intramolecular cyclization onto an activated aromatic ring can form a fused system.

The table below outlines some general annulation strategies that could be adapted for the piperazine scaffold.

| Annulation Strategy | Reagent Type | Resulting Fused System (Example) |

| Condensation | α,β-Unsaturated Ketone | Fused Dihydropyrimidine |

| [3+2] Annulation | Chalcone / Phenyl Hydrazine | Fused Pyrazole |

| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC) | Fused Imidazole |

| Diazotization/Cyclization | Nitrous Acid (on amino-substituted precursor) | Fused Triazinone |

Modifications of the Phenylethyl Side Chain

The phenylethyl side chain offers two primary regions for modification: the aromatic phenyl ring and the two-carbon ethylene (B1197577) bridge connecting it to the piperazine core.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmasterorganicchemistry.com The alkyl side chain (the ethylpiperazine group) acts as an electron-donating group, which activates the ring towards substitution and directs incoming electrophiles primarily to the ortho and para positions. wikipedia.org

Standard SEAr reactions can be employed to introduce a variety of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule. youtube.comyoutube.commasterorganicchemistry.com

| Reaction | Reagents | Typical Electrophile | Expected Substituent |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | -NO₂ |

| Halogenation | Br₂, FeBr₃ | Br⁺ | -Br |

| Sulfonation | Fuming H₂SO₄ | SO₃ | -SO₃H |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | CH₃⁺ | -CH₃ |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | -C(O)CH₃ |

Functionalization of the Ethylene Bridge

Direct functionalization of the saturated sp³-hybridized carbons of the ethylene bridge is generally challenging due to their chemical inertness. However, modifications can be achieved, often by leveraging the proximity of the phenyl ring.

Benzylic Functionalization: The carbon atom directly attached to the phenyl ring (the benzylic position) is more reactive than the other carbon in the bridge. While the ethylene bridge in this compound does not have a benzylic C-H bond in the strictest sense (it is one carbon removed), reactions that proceed via radical mechanisms, such as benzylic bromination with N-bromosuccinimide (NBS) under UV irradiation, could potentially lead to functionalization at the carbon adjacent to the ring.

Oxidation: Strong oxidizing agents can potentially cleave the ethylene bridge or introduce oxygenated functional groups, although such reactions may lack selectivity and could also affect other parts of the molecule.

More controlled functionalization of the ethylene bridge would typically be accomplished during the synthesis of the scaffold itself, by using a pre-functionalized phenylethyl starting material, rather than by direct modification of the final compound.

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives from the this compound core can be achieved through various organic reactions targeting the nitrogen atoms of the piperazine ring. The presence of a secondary amine (at position 4) provides a nucleophilic center for alkylation, acylation, and condensation reactions.

A prominent pathway for derivatization involves the nucleophilic substitution of halogens in other molecules. For instance, a synthetic strategy analogous to the derivatization of the closely related 1-(2-phenylethyl)piperazine can be employed. In one such synthesis, 1-(2-phenylethyl)piperazine is reacted with 3-bromobenzanthrone in the presence of a base like triethylamine. mdpi.com The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the piperazine ring displaces the bromine atom on the benzanthrone core. mdpi.com This method allows for the coupling of the piperazine scaffold to large, polycyclic aromatic systems, yielding donor-acceptor type fluorescent dyes. mdpi.com The resulting derivative, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, demonstrates how the piperazine unit can be integrated into larger, functional molecules. mdpi.com

The general scheme for such a reaction starting with 1-(2-phenylethyl)piperazine is as follows:

Reactants : 3-bromobenzanthrone and 1-(2-phenylethyl)piperazine.

Solvent/Base : Triethylamine.

Conditions : The mixture is heated at reflux for several hours.

Purification : The product is purified using column chromatography. mdpi.com

This methodology highlights a viable route for creating polyfunctionalized derivatives of this compound by leveraging the nucleophilicity of the piperazine nitrogen. Further functionalization could be achieved by selecting substrates with additional reactive groups, enabling the synthesis of compounds with tailored electronic, optical, or biological properties.

Formation of Coordination Complexes with Metal Centers

The nitrogen atoms within the piperazine ring of this compound are capable of donating their lone pair of electrons to form coordinate bonds with metal ions. This property allows the compound to act as a ligand in the formation of coordination complexes. biointerfaceresearch.comwikipedia.org Piperazine and its derivatives are known to form stable complexes with various transition metals. nih.govnih.gov

The coordination chemistry of piperazine-containing ligands is often dictated by the conformational flexibility of the six-membered ring, which typically adopts a chair conformation. nih.gov However, upon coordination to a metal center, it can be locked into a boat conformation to facilitate binding. nih.gov In a molecule like this compound, the two nitrogen atoms can potentially act as donor sites. Typically, piperazine-based ligands bind to metals as unidentate ligands, but they can also act as bridging ligands to link multiple metal centers, forming coordination polymers. wikipedia.org

The synthesis of metal complexes generally involves mixing the piperazine derivative with a metal salt in a suitable solvent, such as methanol or acetonitrile. biointerfaceresearch.comnih.govbhu.ac.in For example, complexes with copper(II) and zinc(II) have been prepared by mixing aqueous or methanolic solutions of the piperazine-containing ligand with the corresponding metal chlorides or perchlorates. biointerfaceresearch.comnih.gov The resulting complexes can then be isolated as precipitates or crystals. nih.gov

Applications As a Chemical Building Block in Advanced Synthetic Endeavors

Precursor in the Synthesis of Complex Organic Molecules

The presence of a reactive secondary amine (the NH group at position 4) is the primary site for further functionalization, allowing 2-Methyl-1-(2-phenylethyl)piperazine to serve as a precursor for more elaborate molecules. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents.

Scaffold for the Development of Novel Heterocyclic Architectures

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, and this compound provides a specific template for developing new heterocyclic systems. The secondary amine allows for annulation reactions, where a new ring is fused onto the piperazine core.

For example, reaction with a bifunctional electrophile could lead to the formation of bicyclic or tricyclic systems. The inherent chirality of the 2-methylpiperazine (B152721) unit could be exploited to direct the stereochemical outcome of such transformations, providing a route to enantiomerically enriched complex heterocyclic structures. The development of novel psychoactive compounds or other biologically active agents often relies on such scaffold-based diversification.

Intermediates in Multi-Step Organic Synthesis

In a multi-step synthesis, a starting material is converted through a series of chemical reactions into a more complex target molecule. Each distinct compound formed along this pathway is known as a synthetic intermediate. chemicalbook.com The efficiency of a multi-step synthesis is often improved by "telescoping" reactions, where intermediates are not isolated, or by using continuous flow techniques.

Theoretically, this compound can be synthesized by the N-alkylation of 2-methylpiperazine with a phenylethylating agent, such as phenylethyl bromide or chloride. A general procedure for the synthesis of the related compound, 1-(2-phenylethyl)piperazine, involves reacting anhydrous piperazine with benzyl (B1604629) chloride under reflux in tetrahydrofuran (B95107). A similar approach could be envisioned for the synthesis of the title compound. Once formed, this compound can act as a crucial intermediate. The secondary amine can be protected, the aromatic ring of the phenylethyl group could be functionalized (e.g., via electrophilic aromatic substitution), and then the secondary amine could be deprotected for further reaction, illustrating its potential role as a versatile intermediate.

Contributions to Material Science: Design of Catalysts and Ligands Utilizing the Piperazine Moiety

Piperazine derivatives can act as bidentate or monodentate ligands in coordination chemistry, forming complexes with various transition metals. These complexes can have applications in catalysis. The nitrogen atoms of the piperazine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

The chiral nature of this compound makes it a candidate for development as a chiral ligand for asymmetric catalysis. If prepared in an enantiomerically pure form, it could be used to create catalysts that favor the formation of one enantiomer of a product over the other. The phenylethyl group could also engage in non-covalent interactions, such as π-stacking, which can influence the organization of the catalytic complex and the transition state of the reaction, potentially enhancing stereoselectivity. While there is no specific literature detailing the use of this compound in this context, the principles of ligand design suggest its potential utility.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves 3D conformation (e.g., chair vs. boat piperazine ring) and hydrogen-bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for methyl/phenylethyl groups (δ 1.2–2.5 ppm for CH₃, δ 7.2–7.6 ppm for aromatic protons) .

- IR : Confirm secondary amine stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

How can reaction mechanisms for piperazine functionalization (e.g., oxidation, substitution) be experimentally validated?

Q. Advanced Research Focus

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediates in oxidation reactions (e.g., H₂O₂-mediated N-oxide formation) .

- Isotopic labeling : Introduce ¹⁵N or ²H isotopes to trace proton transfer pathways in substitution reactions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict transition states and activation energies .

What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

Q. Advanced Research Focus

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Molecular docking : AutoDock Vina to predict binding affinity for targets like tubulin or topoisomerase II .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

How should researchers address discrepancies in reported reaction yields for piperazine alkylation?

Q. Methodological Guidance

- Variable factors : Solvent polarity (DMF vs. ethanol) and temperature (room temp. vs. reflux) significantly impact nucleophilicity .

- By-product analysis : Use LC-MS to identify competing pathways (e.g., over-alkylation or ring-opening) .

- Reproducibility : Standardize drying protocols for solvents (e.g., molecular sieves for DMF) and base activation (grind K₂CO₃ before use) .

What strategies improve the purity of this compound in large-scale syntheses?

Q. Advanced Research Focus

- Chromatography : Preparative HPLC with C18 columns and isocratic elution (acetonitrile:water 70:30) .

- Crystallization : Use ethanol/water mixtures (4:1) for recrystallization, achieving >99% purity .

- Quality control : Validate purity via GC-MS (splitless mode, He carrier gas) and elemental analysis .

How does the stability of this compound vary under different storage conditions?

Q. Basic Research Focus

- Degradation pathways : Hydrolysis of the piperazine ring in humid environments or oxidation in air .

- Optimal storage : Argon-sealed vials at –20°C, with desiccants (silica gel) to prevent moisture uptake .

- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) monitored by HPLC .

How can structure-activity relationship (SAR) studies guide the design of bioactive piperazine derivatives?

Q. Advanced Research Focus

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance binding to serotonin receptors .

- Bioisosteric replacement : Replace the phenylethyl group with indole or pyridine moieties to modulate lipophilicity (logP) .

- Pharmacophore mapping : Generate 3D-QSAR models (CoMFA) to correlate steric/electronic features with IC₅₀ values .

What mechanistic insights explain the dual inhibition of MAGL and TRPV1 by piperazine carbamates?

Q. Advanced Research Focus

- Enzyme kinetics : Surface plasmon resonance (SPR) to measure Kd for MAGL and TRPV1 binding .

- Crystallography : Resolve co-crystal structures (PDB: 4XBG) to identify key interactions (e.g., Ser122 hydrogen bonds in MAGL) .

- Functional assays : Calcium imaging in TRPV1-expressing HEK293 cells to assess channel antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.